3-Amino-4-(trifluoromethoxy)benzonitrile

Vue d'ensemble

Description

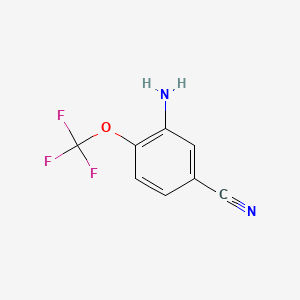

3-Amino-4-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H5F3N2O. It is characterized by the presence of an amino group, a trifluoromethoxy group, and a nitrile group attached to a benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(trifluoromethoxy)benzonitrile typically involves the introduction of the trifluoromethoxy group onto a benzene ring followed by the introduction of the amino and nitrile groups. One common method involves the nucleophilic aromatic substitution reaction where a trifluoromethoxy group is introduced onto a suitable aromatic precursor.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-4-(trifluoromethoxy)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the nitrile group can yield primary amines .

Applications De Recherche Scientifique

Medicinal Chemistry

3-Amino-4-(trifluoromethoxy)benzonitrile has been investigated for its potential therapeutic applications:

- Anti-inflammatory Activity : The compound exhibits inhibitory effects on enzymes involved in inflammatory pathways, such as microsomal prostaglandin E synthase-1. This could lead to new treatments for inflammatory diseases like rheumatoid arthritis without the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

- Neuropharmacological Effects : Research indicates that it may inhibit serotonin uptake, suggesting potential applications in treating mood disorders and anxiety.

Material Science

In materials science, this compound serves as a valuable building block for synthesizing more complex organic molecules and polymers. Its unique electronic properties due to the trifluoromethoxy group can influence the physicochemical characteristics of resultant materials, making it suitable for advanced applications.

Chemical Research

This compound is utilized in various chemical reactions:

- Substitution Reactions : The amino group can participate in nucleophilic substitution reactions.

- Oxidation and Reduction : The compound can undergo oxidation or reduction to form different derivatives.

- Coupling Reactions : It can couple with other aromatic compounds to create more complex structures.

Case Studies

-

Anti-inflammatory Research :

- A study focused on the ability of this compound to inhibit mPGES-1, which is crucial for pro-inflammatory prostaglandin biosynthesis. Results indicated that it could serve as a selective inhibitor, providing a novel approach to manage inflammation.

-

Neuropharmacological Effects :

- Another study explored its interaction with serotonin receptors, finding that the trifluoromethoxy group significantly enhanced binding affinity and inhibitory effects on serotonin reuptake transporters. This suggests potential applications in treating depression and anxiety disorders.

Mécanisme D'action

The mechanism of action of 3-Amino-4-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The amino group can form hydrogen bonds with biological targets, while the nitrile group can participate in various chemical interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Amino-4-(trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

4-Amino-2-(trifluoromethyl)benzonitrile: Similar structure but with the amino and trifluoromethyl groups in different positions.

Uniqueness

3-Amino-4-(trifluoromethoxy)benzonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability compared to similar compounds with trifluoromethyl groups .

Activité Biologique

3-Amino-4-(trifluoromethoxy)benzonitrile, a substituted benzonitrile derivative, has garnered attention in medicinal chemistry due to its unique structural features, particularly the trifluoromethoxy group. This compound is explored for its potential biological activities, which may include antibacterial, antifungal, and antimalarial properties. Understanding its biological activity is crucial for developing new therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is . The structural representation includes an amino group (-NH₂) and a trifluoromethoxy group (-O-CF₃) attached to a benzonitrile core. This arrangement significantly influences its physicochemical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 202.14 g/mol |

| Melting Point | Not specified |

| Solubility | Moderate in organic solvents |

| LogP (octanol-water partition coefficient) | Not specified |

Synthesis

The synthesis of this compound typically involves a multi-step process that yields high purity products. The general method includes:

- Bromination : Starting from m-trifluoromethyl fluorobenzene.

- Cyano Group Replacement : Using cuprous cyanide to introduce the nitrile functionality.

- Aminolysis Substitution : Introducing the amino group through a substitution reaction.

This efficient synthesis pathway allows for the production of the compound with yields around 73-75% .

Antimicrobial Properties

Research indicates that compounds containing trifluoromethoxy groups exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. For instance, studies have shown that similar structures can inhibit bacterial growth significantly, suggesting that this compound may possess similar properties .

Structure-Activity Relationship (SAR)

The biological activity of fluorinated compounds often correlates with their electronic properties. For example, the trifluoromethoxy group can increase lipophilicity and alter binding affinities for various biological targets. SAR studies indicate that compounds with this functional group can exhibit significantly higher potency in inhibiting enzyme activities compared to their non-fluorinated versions .

Case Studies

- Antiparasitic Activity : A study involving analogs of benzonitrile derivatives demonstrated that modifications at the para position (like those present in this compound) led to increased activity against Plasmodium species in vitro, supporting further investigation into its potential as an antimalarial agent .

- Inhibition of Enzymatic Activity : Compounds similar in structure have been tested for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in malaria parasites. Results indicated that fluorinated derivatives showed enhanced inhibition rates compared to non-fluorinated controls .

Propriétés

IUPAC Name |

3-amino-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-2-1-5(4-12)3-6(7)13/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQURZRBBZTFKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697343 | |

| Record name | 3-Amino-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220630-86-3 | |

| Record name | 3-Amino-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.